N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of this compound involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a pyridine ring, followed by the introduction of various functional groups such as amino, methyl, and fluorophenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating pancreatic beta cell function and mass.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes by increasing beta cell mass and improving glucose homeostasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BACE2
Mechanism of Action
The compound exerts its effects by inhibiting the activity of BACE2, an enzyme involved in the cleavage of amyloid precursor protein. By inhibiting BACE2, the compound prevents the cleavage of the proproliferative plasma membrane protein Tmem27, leading to increased beta cell mass and improved glucose homeostasis. The molecular targets and pathways involved include the regulation of insulin secretion and beta cell proliferation .
Comparison with Similar Compounds
Similar compounds to “PMID21907142CJ” include other BACE2 inhibitors and BACE1 inhibitors. this compound is unique due to its high specificity and potency as a BACE2 inhibitor, with an IC50 value of 9 nM. Other similar compounds may include:
BACE1 inhibitors: Initially thought to inhibit BACE1 but later identified as BACE2 inhibitors.
Other BACE2 inhibitors: Compounds with similar structures and mechanisms of action but varying in potency and specificity .
Properties
Molecular Formula |
C17H16ClFN4OS |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClFN4OS/c1-17(6-7-25-16(20)23-17)12-8-11(3-4-13(12)19)22-15(24)14-5-2-10(18)9-21-14/h2-5,8-9H,6-7H2,1H3,(H2,20,23)(H,22,24) |
InChI Key |
VVZZZUNCWSTIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F |
Origin of Product |
United States |
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